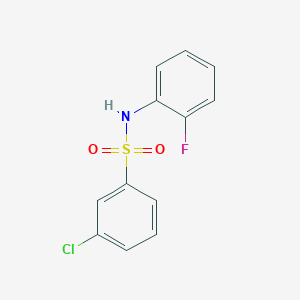

3-氯-N-(2-氟苯基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

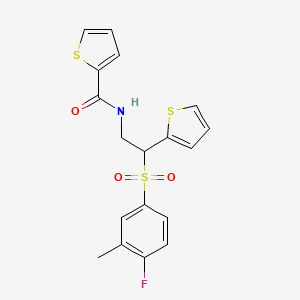

3-chloro-N-(2-fluorophenyl)benzenesulfonamide is a type of sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades and have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, is achieved by the amidation reaction . The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis

DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . Vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .Physical And Chemical Properties Analysis

The physical form of similar compounds, such as 3-amino-4-chloro-N-(2-fluorophenyl)benzene-1-sulfonamide, is a powder . The storage temperature is room temperature .科学研究应用

Antibacterial Drugs

Sulfonamides, including 3-chloro-N-(2-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades . They work by inhibiting the growth of bacteria, making them effective in treating bacterial infections .

Antitumor Activity

Sulfonamide compounds have unique antitumor activities . For example, certain sulfonamides have been proven to have good anticancer effects and are currently applied in clinical trials .

Antidiabetic Activity

Sulfonamides also exhibit antidiabetic activities . They can be used in the treatment of diabetes, helping to control blood sugar levels .

Antiviral Activity

Sulfonamides have shown potential in antiviral applications . They can inhibit the replication of certain viruses, providing a possible treatment option for viral infections .

Anti-cancer Activity

In addition to their antitumor properties, sulfonamides have also demonstrated anti-cancer activities . They can inhibit the growth of cancer cells, making them a potential option for cancer treatment .

Pesticides

Sulfa compounds have a wide range of biological applications in medicine and as pesticides . They can be used for sterilization, weeding, and as insecticides .

作用机制

Target of Action

It is known that sulfonamides, a class of compounds to which this molecule belongs, generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .

Mode of Action

Sulfonamides typically act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, preventing the production of dihydrofolic acid, a precursor to folic acid . This inhibition disrupts bacterial growth and multiplication.

Biochemical Pathways

The biochemical pathways affected by 3-chloro-N-(2-fluorophenyl)benzenesulfonamide are likely related to the synthesis of folic acid, given its classification as a sulfonamide . By inhibiting the enzyme dihydropteroate synthase, this compound would disrupt the production of dihydrofolic acid, a key component in the synthesis of nucleic acids and proteins in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide’s action would likely involve the disruption of bacterial growth and multiplication due to the inhibition of folic acid synthesis . This could lead to the death of bacterial cells, contributing to the compound’s potential antibacterial effects .

Action Environment

The action, efficacy, and stability of 3-chloro-N-(2-fluorophenyl)benzenesulfonamide could be influenced by various environmental factors. These might include the pH of the environment, the presence of other substances that could interact with the compound, and the specific characteristics of the bacterial species present .

安全和危害

The safety data sheet for similar compounds, such as 4-Chloro-2-fluorophenyl isocyanate, indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are combustible liquids and may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Sulfonamides have more extensive biological activities and are being further studied . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects, and are currently applied in clinical trials .

属性

IUPAC Name |

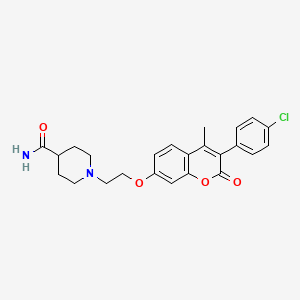

3-chloro-N-(2-fluorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSAQTXYJAHTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-fluorophenyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2699021.png)

![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2699028.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)